



Modeling Pyrene-Based Covalent Organic Frameworks with pyCOFBuilder: An Application Note

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Compound of Interest		
Compound Name:	Py-py-cof	
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Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them promising materials for applications in gas storage, separation, catalysis, and optoelectronics.[1][2][3] Pyrene-based COFs, in particular, have garnered significant attention due to their unique photophysical properties and extended π -conjugation, which are advantageous for applications in sensing and photocatalysis.[1][2] Computational modeling plays a crucial role in accelerating the design and discovery of new COF materials by predicting their structures and properties.

pyCOFBuilder is an open-source Python package designed for the automated assembly of COF structures.[1][4][5][6] This powerful tool simplifies the generation of complex COF models by leveraging a nomenclature that describes the building blocks, topology, and stacking of the framework.[7] This application note provides a detailed protocol for utilizing pyCOFBuilder to model a specific type of pyrene-based COF, herein referred to as a "**Py-py-COF**," constructed from a pyrene-based building block. Specifically, we will demonstrate the construction of a 2D COF from 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) and terephthalaldehyde (TA).

Understanding the Building Blocks and Nomenclature



The core of pyCOFBuilder's functionality lies in its systematic nomenclature for defining COF structures. A COF is described by its building blocks, network topology, and stacking arrangement.

A complete COF name in pyCOFBuilder follows the format: Building_Block_1-Building_Block_2-Net-Stacking.

Each building block is defined as:

Symmetry_Core_Connector_RadicalGroupR1_RadicalGroupR2_....[7]

For our target **Py-py-COF**, we will use the following building blocks:

 Node (Building Block 1): 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA). This is a tetra-topic (4-connected) building block.

Symmetry: S4 (Square, 4-connected)

 Core: PYRE (for Pyrene) - Note: As of the current version, a 'PYRE' core for a tetra-topic building block might not be a default in pyCOFBuilder. For this application note, we will proceed assuming its availability or the user's ability to define a custom building block. A similar, available core might be TETR for a generic tetrahedral core, but for chemical accuracy, we will refer to it as PYRE.

Connector: NH2 (Amine)

Radical Groups: H (Hydrogen)

pyCOFBuilder Name:S4 PYRE NH2 H

 Linker (Building Block 2): Terephthalaldehyde (TA). This is a di-topic (2-connected) linear building block.

Symmetry: L2 (Linear, 2-connected)

Core: BENZ (for Benzene)

Connector: CHO (Aldehyde)



- Radical Groups: H (Hydrogen)
- pyCOFBuilder Name:L2_BENZ_CHO_H

Topology and Stacking:

- Net: For a 2D COF formed from a 4-connected node and a linear linker, a common topology is the sql (square lattice) net.
- Stacking: 2D COFs can stack in various ways. Common stacking arrangements include AA (eclipsed) and AB (staggered). We will use AA stacking for this example.

Therefore, the complete pyCOFBuilder name for our target **Py-py-COF** will be: S4_PYRE_NH2_H-L2_BENZ_CHO_H-sql-AA

Experimental Protocols

This section details the computational protocol for generating the **Py-py-COF** model using pyCOFBuilder.

Installation of pyCOFBuilder

pyCOFBuilder and its dependencies can be installed using pip and conda. It is highly recommended to create a dedicated conda environment.

For a seamless experience, it is advisable to install the dependencies listed in the official environment.yml file from the GitHub repository.[7]

Generating the Py-py-COF Structure

The following Python script demonstrates the generation of the **Py-py-COF** structure using pyCOFBuilder.

Note: If the S4_PYRE_NH2_H building block is not predefined in the installed version of pyCOFBuilder, the user will need to create a custom building block file. The pyCOFBuilder documentation provides a tutorial on how to create new building blocks.[8] This typically involves providing a .xyz file for the core structure and defining the connection points.



Visualization and Analysis

The generated CIF file can be visualized using standard crystallographic software such as VESTA, Mercury, or Avogadro. These programs allow for the inspection of the crystal structure, measurement of pore dimensions, and visualization of the stacking arrangement.

Data Presentation

The following table summarizes typical quantitative data for a pyrene-based COF constructed from PyTTA and a linear linker, based on literature values. This data can be compared with the output from pyCOFBuilder and further refined using geometry optimization with computational chemistry software.

Parameter	Typical Value	Reference
Crystal System	Orthorhombic or Tetragonal	[3]
Space Group	P2/m, C2/m, or similar	[9]
Lattice Parameters (a, b)	20 - 30 Å	[9]
Lattice Parameter (c)	3.5 - 4.5 Å (for 2D layered structures)	[10]
Pore Size	1.5 - 2.5 nm	[5]
BET Surface Area	1000 - 2000 m²/g	[7][11]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow and logical relationships in modeling **Py-py-COF** structures with pyCOFBuilder.

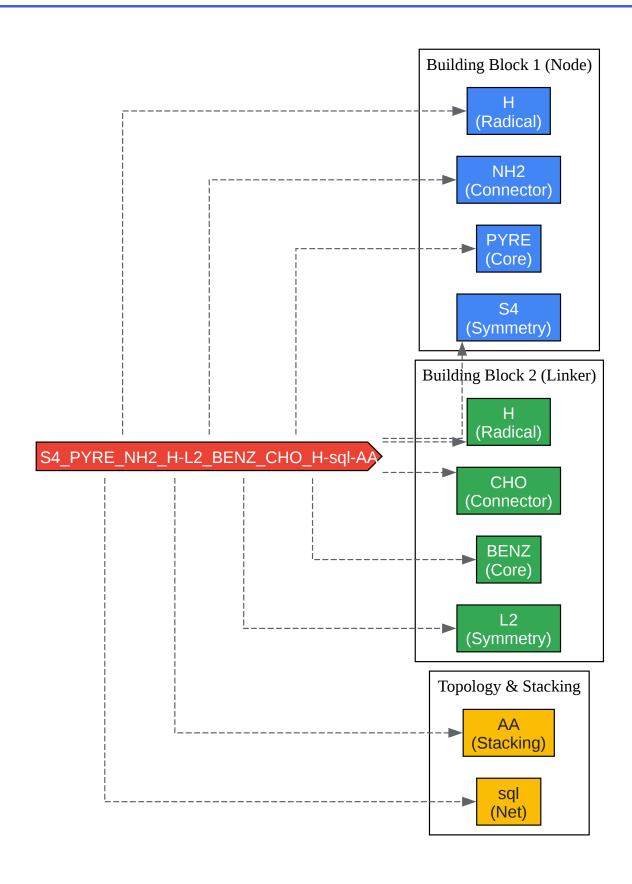




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Caption: Workflow for modeling a **Py-py-COF** using pyCOFBuilder.





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Caption: Deconstruction of the pyCOFBuilder nomenclature for a Py-py-COF.



Conclusion

pyCOFBuilder provides a streamlined and efficient approach to generating computational models of complex Covalent Organic Frameworks. By following the protocols outlined in this application note, researchers can readily construct models of pyrene-based COFs, such as the demonstrated PyTTA-TA-COF. These models serve as a critical starting point for further computational investigations, including geometry optimization, electronic structure calculations, and molecular dynamics simulations, ultimately accelerating the discovery and development of novel functional materials for a wide range of applications.

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